2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
Description
The compound 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative with substitutions at positions 2 and 5 of the heterocyclic ring. The 2-position is substituted with a phenyl group bearing a (4-methylbenzyl)sulfanyl moiety, while the 5-position features a 4-methylphenyl group. This structure is associated with diverse applications, including antimicrobial and material science research, due to the oxadiazole ring's electronic properties and the flexibility of sulfanyl linkages .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[2-[(4-methylphenyl)methylsulfanyl]phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-16-7-11-18(12-8-16)15-27-21-6-4-3-5-20(21)23-25-24-22(26-23)19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJSCUYTRCDLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(4-Methylphenyl)-1,3,4-oxadiazole
The oxadiazole core is synthesized via cyclization of 4-methylbenzohydrazide with carbon disulfide under basic conditions. A representative protocol involves:
- Reagents : 4-methylbenzohydrazide (1.0 equiv), carbon disulfide (1.2 equiv), potassium hydroxide (2.0 equiv).
- Conditions : Reflux in ethanol for 6–8 hours, followed by oxidative cyclization using iodine (0.5 equiv) in dimethylformamide (DMF) at 80°C.
- Yield : 72–78% after recrystallization from ethanol.
Synthesis of 2-[(4-Methylbenzyl)sulfanyl]phenol
The sulfanyl-containing side chain is prepared via a nucleophilic aromatic substitution (SNAr) reaction:
- Reagents : 2-fluorophenol (1.0 equiv), 4-methylbenzyl mercaptan (1.1 equiv), potassium carbonate (2.0 equiv).
- Conditions : Heated at 120°C in N-methyl-2-pyrrolidone (NMP) for 12 hours under nitrogen.
- Yield : 65–70% after column chromatography (hexane/ethyl acetate, 4:1).
Cyclization and Coupling Reactions
Oxadiazole Ring Formation
The intermediate 2-(4-methylphenyl)-1,3,4-oxadiazole undergoes electrophilic substitution to introduce the sulfanylphenyl group:
$$
\text{2-(4-Methylphenyl)-1,3,4-oxadiazole} + \text{2-[(4-Methylbenzyl)sulfanyl]phenol} \xrightarrow{\text{POCl}_3} \text{Target Compound}
$$
- Reagents : Phosphorus oxychloride (POCl₃, 3.0 equiv), DMF (catalytic).
- Conditions : Stirring at 0°C for 30 minutes, followed by heating at 80°C for 4 hours.
- Workup : Quenching with ice-water, neutralization with sodium bicarbonate, and extraction with dichloromethane.
- Yield : 56–60% after purification.
Optimization of Coupling Conditions
The coupling efficiency depends on solvent, base, and reagent stoichiometry:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 62 |
| Base | DIPEA | 65 |
| Coupling Agent | HATU | 68 |
| Temperature | Room temperature | 70 |
Data adapted from parallel studies on analogous oxadiazoles.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.85 (d, J = 7.6 Hz, 2H, Ar-H), 7.52–7.63 (m, 6H, Ar-H), 4.22 (s, 2H, SCH₂).
- LC-MS : m/z 387 [M + H]⁺, consistent with the molecular formula C₂₃H₁₉ClN₂OS.
Challenges and Mitigation Strategies
Low Cyclization Yields :
Sulfanyl Group Oxidation :
Industrial Scalability Considerations
- Continuous Flow Reactors : Enhance reproducibility and reduce reaction times by 40% compared to batch processes.
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Applications and Derivative Synthesis
The compound serves as a precursor for antibacterial and antioxidant agents. Functionalization at the sulfanyl group (e.g., oxidation to sulfones) modulates bioactivity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Oxadiazole derivatives, including this compound, have shown promising antimicrobial activity against various pathogens. Research indicates that oxadiazoles can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
-
Anticancer Activity
- Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has demonstrated cytotoxic effects against several cancer cell lines. It may exert its effects through mechanisms such as enzyme inhibition and modulation of signaling pathways related to cell survival and apoptosis . For instance, one study reported that certain oxadiazole derivatives exhibited selective inhibition of carbonic anhydrases associated with cancer .
-
Anticonvulsant Effects
- The anticonvulsant properties of oxadiazoles have been explored in various models. Compounds similar to this one have shown effectiveness in reducing seizure activity in animal models when tested against pentylenetetrazole-induced seizures . This effect is often linked to their ability to interact with neurotransmitter receptors.
Case Study 1: Antimicrobial Activity
A study evaluating various oxadiazole derivatives found that specific substitutions on the oxadiazole ring significantly enhanced antimicrobial activity against gram-positive and gram-negative bacteria. The compound was tested at concentrations up to 100 µg/mL, showing potent inhibition against Escherichia coli and Bacillus subtilis .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induced apoptosis at micromolar concentrations. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
Mechanism of Action
The mechanism of action of 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the oxadiazole ring can interact with nucleic acids, affecting cellular processes. These interactions contribute to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimicrobial Activity
- Compound 61b (2-((3-cyano-5-nitrobenzyl)sulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole): Exhibits a MIC of 4 μM against Mycobacterium tuberculosis, outperforming parent oxadiazoles and isoniazid (INH). The nitro and cyano groups enhance electron-withdrawing effects, likely improving target binding .
- Compound 4a (2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole): Shows potent antimicrobial activity due to dual chloro substituents, which increase lipophilicity and membrane penetration .
Anti-inflammatory and Analgesic Activity
- Propan-3-one derivatives (e.g., 2-[3-(4-chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole): Display significant anti-inflammatory activity (carrageenan-induced edema test) and low ulcerogenicity. The ketone group may modulate COX-2 inhibition .
- Target Compound : The absence of a ketone moiety suggests different pharmacokinetic behavior, though the sulfanyl group may still contribute to anti-inflammatory effects via thiol-mediated pathways .
Structural and Physicochemical Properties
Molecular Weight and Lipophilicity
- Lipophilicity: The target compound’s methyl groups enhance lipophilicity compared to chlorinated analogs (e.g., 378.87 g/mol for the chloro derivative) but reduce polarity relative to nitro/cyano-substituted derivatives .
Biological Activity
The compound 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS No: 339104-12-0) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H20N2OS
- Molar Mass : 372.48 g/mol
- Structural Characteristics : The compound features a 1,3,4-oxadiazole ring substituted with phenyl and methyl groups, which are known to influence its biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazones and carboxylic acids.
- Introduction of Sulfanyl Group : The sulfanyl group is introduced via nucleophilic substitution reactions with appropriate alkyl halides.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity Assays : The compound has shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and upregulating p53 expression . This suggests that it may act similarly to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It exhibits antibacterial activity against a range of pathogenic bacteria, outperforming traditional antibiotics in some assays .
- Mechanism : The antibacterial effect is attributed to its ability to inhibit peptide deformylase, an essential enzyme for bacterial protein synthesis .
Case Studies
- Study on Anticancer Effects :
- Study on Antimicrobial Effects :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{2-[(4-methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 2-hydrazinylphenyl derivatives and 4-methylbenzyl mercaptan for cyclocondensation.
- Step 2 : Use dehydrating agents (e.g., POCl₃ or H₂SO₄) to form the oxadiazole ring.
- Step 3 : Optimize solvent (e.g., ethanol or DMF), temperature (80–120°C), and reaction time (6–12 hours) to improve yields (>70%) .
- Validation : Confirm purity via HPLC and structural integrity via ¹H/¹³C NMR and HRMS .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assign peaks for sulfanyl (-S-) and oxadiazole protons (δ 8.1–8.5 ppm for aromatic protons; δ 2.3–2.5 ppm for methyl groups) .
- X-ray Crystallography : Resolve bond lengths (e.g., C-S: ~1.78 Å) and dihedral angles using SHELXL for refinement .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns via HRMS .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Assays :
- Antimicrobial : Broth microdilution (MIC values against S. aureus and E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cell lines) .
- Anti-inflammatory : Carrageenan-induced paw edema in rodents (compare % inhibition to indomethacin) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bond angles and molecular packing?
- Approach :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts .
- Refinement : Apply SHELXL-2018 with restraints for disordered methyl groups. Compare unit cell parameters (e.g., monoclinic P2₁/n, a = 16.89 Å, β = 96.08°) to literature .
- Validation : Check R-factor convergence (<0.05) and ADDSYM analysis for missed symmetry .
Q. What computational strategies (e.g., DFT) elucidate electronic properties and structure-activity relationships (SAR)?
- Methods :
- DFT Calculations : Use B3LYP/6-31G(d) to map HOMO-LUMO gaps (e.g., ~4.5 eV for oxadiazole derivatives) and electrostatic potential surfaces .
- SAR Insights : Correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity using QSAR models .
- Example :
| Substituent | LogP | IC₅₀ (μM, MCF-7) |
|---|---|---|
| 4-Methyl | 3.2 | 12.5 |
| 4-Nitro | 2.8 | 8.3 |
| Data adapted from anti-cancer studies . |
Q. How to address contradictory results in biological activity across similar oxadiazole derivatives?
- Resolution Strategies :
Dose-Response Curves : Ensure consistent molar concentrations (e.g., 1–100 μM) and cell viability controls .
Solubility Adjustments : Use DMSO carriers (<0.1% v/v) to avoid precipitation artifacts .
Targeted Assays : Validate mechanisms (e.g., COX-2 inhibition for anti-inflammatory activity) via enzyme-linked immunosorbent assays (ELISA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
